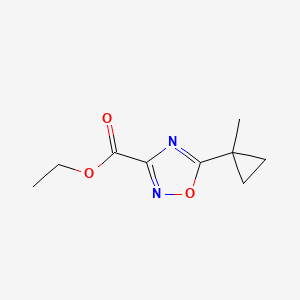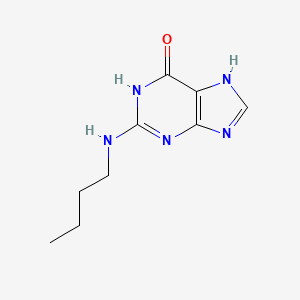![molecular formula C12H15N3O2 B6602619 2-{[(2-methoxyethyl)amino]methyl}-3,4-dihydroquinazolin-4-one CAS No. 900641-36-3](/img/structure/B6602619.png)
2-{[(2-methoxyethyl)amino]methyl}-3,4-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2-methoxyethyl)amino]methyl}-3,4-dihydroquinazolin-4-one is a novel organic compound primarily studied for its potential applications in pharmacology and medicinal chemistry. It features a quinazolinone core, which is a common scaffold in various bioactive compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis typically involves the following steps:
Formation of the Quinazolinone Core: This is achieved by the condensation of anthranilic acid with formamide.
Introduction of Aminoalkyl Group: The reaction of the quinazolinone with 2-(2-methoxyethyl)amine introduces the aminoalkyl substituent.
Reaction conditions often include:
Solvents like ethanol or acetonitrile.
Catalysts such as HCl or Lewis acids.
Heating to reflux temperatures to ensure complete reaction.
Industrial Production Methods: While specific large-scale industrial methods are less documented, the outlined synthetic routes can be adapted for mass production using flow reactors and continuous processing techniques to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Oxidation of the methoxyethyl group can be performed using oxidizing agents like potassium permanganate, leading to the formation of aldehyde or carboxyl derivatives.
Reduction: The compound can undergo reduction, particularly at the carbonyl group, with reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated derivatives can be formed by reacting with halogens under suitable conditions, leading to various substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, dichloromethane as a solvent, at room temperature.
Reduction: Sodium borohydride in methanol, under reflux.
Substitution: Chlorine or bromine in acetic acid, with a catalyst like iron powder.
Major Products Formed: The major products vary based on the reaction type but typically include:
Aldehydes or carboxylic acids from oxidation.
Alcohols from reduction.
Halogenated quinazolinones from substitution reactions.
Scientific Research Applications
2-{[(2-methoxyethyl)amino]methyl}-3,4-dihydroquinazolin-4-one has diverse applications in various fields:
Chemistry: It serves as a precursor for synthesizing more complex molecules.
Biology: In biological research, it is used to study its effects on cellular processes.
Industry: It may find use in material science for developing new materials with specific properties.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Molecular Targets: It binds to specific proteins and enzymes, altering their activity.
Pathways Involved: It modulates pathways such as the inhibition of cell proliferation in cancer cells by interfering with DNA synthesis.
Comparison with Similar Compounds
2-amino-3,4-dihydroquinazolin-4-one
2-{[(ethylamino)methyl]-3,4-dihydroquinazolin-4-one}
2-{[(2-hydroxyethyl)amino]methyl}-3,4-dihydroquinazolin-4-one
This detailed examination presents 2-{[(2-methoxyethyl)amino]methyl}-3,4-dihydroquinazolin-4-one as a versatile compound with promising scientific and industrial applications.
Properties
IUPAC Name |
2-[(2-methoxyethylamino)methyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-17-7-6-13-8-11-14-10-5-3-2-4-9(10)12(16)15-11/h2-5,13H,6-8H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSBRLVYVHPMGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=NC2=CC=CC=C2C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-N-[2-(2,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B6602539.png)
![6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B6602544.png)
![3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]-N-methylpropanamide](/img/structure/B6602554.png)

![3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid](/img/structure/B6602565.png)
![2-[6-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl]-5-(piperidine-1-carbonyl)-2,3-dihydro-1H-isoindol-1-one](/img/structure/B6602573.png)


![5,5-difluoro-2-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B6602597.png)
![5-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride](/img/structure/B6602601.png)


![2,5,7-Trimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B6602626.png)

